2-Butyl-5-methylpiperidine

Lipophilicity Blood-Brain Barrier Permeability Drug-like Property Prediction

2-Butyl-5-methylpiperidine (CAS 1504854-08-3) is a substituted piperidine featuring a butyl group at the 2-position and a methyl group at the 5-position of the saturated six-membered heterocycle. With a molecular formula of C10H21N and a molecular weight of 155.28 g/mol, this secondary amine is characterized by an XLogP3-AA value of 2.9 and a topological polar surface area (TPSA) of 12 Ų.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B13270917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-5-methylpiperidine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CN1)C
InChIInChI=1S/C10H21N/c1-3-4-5-10-7-6-9(2)8-11-10/h9-11H,3-8H2,1-2H3
InChIKeyOPZFRVRPNUEJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-5-methylpiperidine: A Substituted Piperidine Building Block for Lipophilic-Focused Medicinal Chemistry


2-Butyl-5-methylpiperidine (CAS 1504854-08-3) is a substituted piperidine featuring a butyl group at the 2-position and a methyl group at the 5-position of the saturated six-membered heterocycle. With a molecular formula of C10H21N and a molecular weight of 155.28 g/mol, this secondary amine is characterized by an XLogP3-AA value of 2.9 and a topological polar surface area (TPSA) of 12 Ų [1]. As an aliphatic heterocyclic building block, it serves as a versatile intermediate in the synthesis of alkaloid analogs and pharmacologically active compounds, and it has been described as a component in hindered amine light stabilizer (HALS) formulations [2].

Why Piperidine Core Modifications Demand Precise Substituent Matching in 2-Butyl-5-methylpiperidine


Piperidine derivatives are not interchangeable; subtle changes in alkyl substitution pattern dramatically alter physicochemical properties that govern membrane permeability, metabolic stability, and synthetic utility. The butyl chain in 2-Butyl-5-methylpiperidine imparts a distinct lipophilicity profile (XLogP3-AA = 2.9) compared to shorter-chain analogs like 2-ethyl-5-methylpiperidine (XLogP3-AA = 2.0) or unsubstituted piperidine (XLogP3-AA = 0.4), directly influencing logD and blood-brain barrier penetration potential [1][2]. Moreover, the specific 2,5-disubstitution pattern creates a unique steric environment that affects regioselectivity in subsequent synthetic transformations, as documented in patents for hindered amine stabilizers [3]. Simple in-class substitution with a 2-butylpiperidine or a 5-methylpiperidine would yield a compound with substantially different lipophilicity, TPSA, and conformational flexibility, potentially compromising the intended pharmacokinetic profile or synthetic route.

Quantitative Differentiation of 2-Butyl-5-methylpiperidine from Closest Analogs: A Procurement-Relevant Evidence Compilation


Lipophilicity (XLogP3-AA): 2-Butyl-5-methylpiperidine Exhibits Significantly Higher Lipophilicity Than Shorter-Chain Analogs

2-Butyl-5-methylpiperidine possesses an XLogP3-AA value of 2.9, which is 45% higher than that of 2-ethyl-5-methylpiperidine (XLogP3-AA = 2.0) and approximately 7-fold higher than 5-methylpiperidine (XLogP3-AA ~0.4) [1][2]. This increased lipophilicity, driven by the longer butyl chain, translates to an enhanced calculated logP, a key determinant of membrane permeability and tissue distribution.

Lipophilicity Blood-Brain Barrier Permeability Drug-like Property Prediction

Topological Polar Surface Area (TPSA): 2-Butyl-5-methylpiperidine Has a Reduced TPSA of 12 Ų, Facilitating Passive Diffusion Across Biological Barriers

2-Butyl-5-methylpiperidine exhibits a TPSA of 12 Ų, which is approximately 43% lower than the TPSA of 5-methylpiperidine (21.1 Ų) [1]. The reduced polar surface area is a direct consequence of the extended alkyl substitution pattern that diminishes the contribution of the polar nitrogen atom to the overall surface area.

TPSA Membrane Permeability Oral Bioavailability

Molecular Weight and Conformational Flexibility: 2-Butyl-5-methylpiperidine Balances Increased MW with Additional Rotatable Bonds Relative to Shorter-Chain Analogs

2-Butyl-5-methylpiperidine has a molecular weight of 155.28 g/mol and three rotatable bonds, compared to 2-ethyl-5-methylpiperidine which has a molecular weight of 127.23 g/mol and two rotatable bonds [1][2]. This 22% increase in molecular weight is accompanied by a 50% increase in rotatable bonds, providing a different conformational entropy profile that may influence target binding and off-rate kinetics.

Molecular Weight Rotatable Bonds Lead-likeness

Synthetic Utility: 2-Butyl-5-methylpiperidine Serves as a Key Intermediate for Hindered Amine Light Stabilizers (HALS)

Patent EP0232224B1 by Ciba-Geigy discloses a series of piperidine compounds for use as hindered amine light stabilizers (HALS) to protect organic materials against thermal, oxidative, and light-induced degradation. 2-Butyl-5-methylpiperidine, with its 2-butyl and 5-methyl substitution pattern, embodies the sterically hindered amine motif characteristic of HALS, which function by scavenging free radicals and decomposing hydroperoxides [1].

Hindered Amine Light Stabilizers Polymer Stabilization Organic Synthesis

Procurement-Driven Application Scenarios for 2-Butyl-5-methylpiperidine


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Drug Candidates

The elevated XLogP3-AA (2.9) and low TPSA (12 Ų) of 2-Butyl-5-methylpiperidine make it an attractive scaffold for designing central nervous system (CNS) drugs where enhanced blood-brain barrier penetration is required. Researchers developing opioid receptor ligands, sigma receptor modulators, or other neuroactive agents can leverage this piperidine derivative to fine-tune lipophilicity and reduce polar surface area, directly impacting brain-to-plasma ratios and target engagement [1][2].

Organic Synthesis: Building Block for Alkaloid and Natural Product Analog Synthesis

The 2-butyl-5-methyl substitution pattern provides a unique steric and electronic environment that can direct regioselective functionalization. As an intermediate in alkaloid synthesis, 2-Butyl-5-methylpiperidine enables the construction of complex heterocyclic frameworks with controlled stereochemistry. Its three rotatable bonds and moderate molecular weight (155.28 g/mol) offer a balance between conformational flexibility and lead-likeness, suitable for diversity-oriented synthesis libraries .

Polymer Chemistry: Development of Next-Generation Hindered Amine Light Stabilizers (HALS)

The Ciba-Geigy patent (EP0232224B1) establishes the utility of sterically hindered piperidine derivatives as effective light stabilizers for organic polymers. 2-Butyl-5-methylpiperidine, with its 2-butyl and 5-methyl groups, embodies the structural features required for long-term radical scavenging activity. Industrial procurement of this intermediate supports the formulation of high-performance HALS for polyolefins, coatings, and other materials exposed to UV radiation and thermal stress [3].

Technical Documentation Hub

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